1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene
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Overview
Description
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two methoxy groups and a 2-methylbutan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. In this process, 1,3-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of a strong acid, such as sulfuric acid, to form the desired product . The reaction typically involves the formation of a carbocation intermediate from 3-methyl-2-butanol, which then reacts with the aromatic ring of 1,3-dimethoxybenzene through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and Lewis acids (e.g., aluminum chloride, AlCl₃) are employed in Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or acyl groups onto the benzene ring .
Scientific Research Applications
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups activate the benzene ring towards electrophilic attack, facilitating the formation of various substituted derivatives . The specific pathways and molecular targets depend on the nature of the substituents introduced during these reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar structure with different alkyl substituents.
1,3-Dimethoxybenzene: Lacks the 2-methylbutan-2-yl group, making it less sterically hindered.
1,4-Dimethoxy-2-methylbenzene: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
1,3-Dimethoxy-5-(2-methylbutan-2-yl)benzene is unique due to the presence of both methoxy groups and a bulky 2-methylbutan-2-yl group.
Properties
CAS No. |
83816-35-7 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C13H20O2/c1-6-13(2,3)10-7-11(14-4)9-12(8-10)15-5/h7-9H,6H2,1-5H3 |
InChI Key |
OZSWIQLYEWBZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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